molecular formula C14H28N2O2S2 B3126310 Bis-(N-tert-butyl-3-propanamide) disulfane CAS No. 33311-96-5

Bis-(N-tert-butyl-3-propanamide) disulfane

Cat. No. B3126310
CAS RN: 33311-96-5
M. Wt: 320.5 g/mol
InChI Key: FGHXJLYDXDNXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(N-tert-butyl-3-propanamide) disulfane, also known as BTPDS, is a sulfur-containing organic compound. Its IUPAC name is N-tert-butyl-3-[[3-(tert-butylamino)-3-oxopropyl]disulfanyl]propanamide . The CAS number is 33311-96-5 .


Molecular Structure Analysis

The molecular formula of this compound is C14H28N2O2S2 . The molecular weight is approximately 320.51 g/mol . The compound is canonicalized .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 524.2±35.0 °C at 760 mmHg . The refractive index is 1.513 . The compound has a flash point of 270.8±25.9 °C .

Scientific Research Applications

  • Structural Analysis and Helical Structures : The compound 1,3-Bis[tert-butyl(di-tert-butylfluorosilyl)amino]trisulfane is closely related to Bis-(N-tert-butyl-3-propanamide) disulfane. This compound exhibits a unique helical structure, as revealed by X-ray analysis (Klingebiel et al., 1991).

  • Crystal and Molecular Structure Studies : The crystal and molecular structures of bis[tert-butyl(phenyl)thiophosphoryl] disulfide have been studied using single-crystal X-ray diffraction. These studies help in understanding the atomic arrangement and geometrical configuration of similar bis compounds (Knopik et al., 1993).

  • Synthesis and Structural Properties : The synthesis and structure of Bis(2,4‐di‐tert‐butyl‐1,3‐cyclopentadien‐1‐yl)‐disulfane have been explored. These findings contribute to the understanding of the synthesis processes and structural characteristics of bis compounds with sulfane groups (Thaler et al., 1996).

  • Chemical Reactions and Dynamics : The reaction of organo-thiosulfates with mercaptans, leading to the formation of bis-disulfanes and tris-disulfanes, provides insight into the chemical behavior and reaction pathways of compounds similar to this compound (Mühlstädt et al., 1991).

  • Application in Asymmetric Catalysis : The use of bis compounds in asymmetric catalysis has been studied, providing insights into their potential applications in synthetic chemistry and material science. For instance, the condensation reaction involving bis(quaternary ammonium halide) and disulfonate has been successfully applied in the synthesis of chiral polymers (Itsuno et al., 2010).

  • NMR Studies and Chemical Shifts : The NMR spectra of bis(1,1‐dimethylethyl) disulfide and its oxide derivatives have been examined, providing valuable information on the electronic environment and molecular dynamics of similar bis compounds (Freeman & Lee, 1988).

  • Antioxidative Properties : Research into the antioxidative properties of bis compounds like bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfides has been conducted. This research is significant for understanding the potential applications of these compounds in materials science and polymer chemistry (Bashkatova et al., 2005).

  • Oxidation Mechanisms : The oxidation mechanisms of di-tert-butyl disulfide to chiral thiosulfinate have been investigated. This research is crucial for understanding the chemical behavior and reaction mechanisms of similar bis compounds (Blum et al., 2003).

properties

IUPAC Name

N-tert-butyl-3-[[3-(tert-butylamino)-3-oxopropyl]disulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2S2/c1-13(2,3)15-11(17)7-9-19-20-10-8-12(18)16-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHXJLYDXDNXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCSSCCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-(N-tert-butyl-3-propanamide) disulfane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis-(N-tert-butyl-3-propanamide) disulfane
Reactant of Route 3
Reactant of Route 3
Bis-(N-tert-butyl-3-propanamide) disulfane
Reactant of Route 4
Reactant of Route 4
Bis-(N-tert-butyl-3-propanamide) disulfane
Reactant of Route 5
Reactant of Route 5
Bis-(N-tert-butyl-3-propanamide) disulfane
Reactant of Route 6
Reactant of Route 6
Bis-(N-tert-butyl-3-propanamide) disulfane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.